molecular formula C8H13F2NO2 B1652384 Methyl 2-[1-(2,2-difluoroethyl)azetidin-3-yl]acetate CAS No. 1432678-05-1

Methyl 2-[1-(2,2-difluoroethyl)azetidin-3-yl]acetate

Cat. No. B1652384
CAS RN: 1432678-05-1
M. Wt: 193.19
InChI Key: SMMNZNZCVCPDRQ-UHFFFAOYSA-N
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Description

Methyl 2-[1-(2,2-difluoroethyl)azetidin-3-yl]acetate (M2-[1-(2,2-difluoroethyl)azetidin-3-yl]acetate) is an organic compound belonging to the class of azetidin-3-ylacetates. It is an important synthetic intermediate used in the production of pharmaceuticals and agrochemicals. It is also used as a catalyst in the synthesis of various compounds. In addition, it has been studied for its potential applications in the field of biotechnology and medicinal chemistry.

Mechanism of Action

M2-[1-(2,2-difluoroethyl)azetidin-3-yl]acetate acts as a catalyst in the synthesis of various compounds. It binds to the substrate to form an intermediate complex and facilitates the reaction of the substrate with the desired product. The intermediate complex is then broken down to release the desired product.
Biochemical and Physiological Effects
M2-[1-(2,2-difluoroethyl)azetidin-3-yl]acetate has been studied for its potential applications in the field of biotechnology and medicinal chemistry. It has been found to have an inhibitory effect on the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. In addition, it has been found to have a cytotoxic effect on certain types of cancer cells.

Advantages and Limitations for Lab Experiments

M2-[1-(2,2-difluoroethyl)azetidin-3-yl]acetate has several advantages for use in laboratory experiments. It is a relatively inexpensive and easily accessible compound, and it is relatively stable when stored in an inert atmosphere. In addition, it is relatively non-toxic and has a low vapor pressure. However, it does have some limitations. It is not very soluble in water, and it is not very stable at higher temperatures.

Future Directions

M2-[1-(2,2-difluoroethyl)azetidin-3-yl]acetate has potential applications in a variety of fields, including biotechnology and medicinal chemistry. In the future, it could be used in the development of new drugs and drug delivery systems, as well as in the synthesis of compounds for use in drug discovery and development. In addition, it could be used in the development of new catalysts and in the synthesis of compounds for use in the production of agrochemicals. Finally, it could be used in the development of new materials for use in biotechnology and medical applications.

Scientific Research Applications

M2-[1-(2,2-difluoroethyl)azetidin-3-yl]acetate has been studied for its potential applications in the field of biotechnology and medicinal chemistry. It has been used as a catalyst in the synthesis of various compounds, and it has also been used to synthesize compounds for use in drug discovery and development. In addition, it has been used in the synthesis of compounds for use in drug delivery systems.

properties

IUPAC Name

methyl 2-[1-(2,2-difluoroethyl)azetidin-3-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13F2NO2/c1-13-8(12)2-6-3-11(4-6)5-7(9)10/h6-7H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMMNZNZCVCPDRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1CN(C1)CC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001186257
Record name 3-Azetidineacetic acid, 1-(2,2-difluoroethyl)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001186257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-[1-(2,2-difluoroethyl)azetidin-3-yl]acetate

CAS RN

1432678-05-1
Record name 3-Azetidineacetic acid, 1-(2,2-difluoroethyl)-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1432678-05-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Azetidineacetic acid, 1-(2,2-difluoroethyl)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001186257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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